

AM-2099: A Technical Guide to a Selective NaV1.7 Sodium Channel Blocker

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **AM-2099**, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The content herein summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support research and development efforts in the field of non-opioid analgesics. The genetic validation of NaV1.7 as a critical mediator of pain perception in humans has made it a highly pursued target for novel pain therapeutics.[1][2] **AM-2099** represents a significant compound in the exploration of this target.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity profile, off-target liability, and in vivo pharmacokinetic parameters of **AM-2099**.

Table 1: In Vitro Potency of AM-2099 against NaV1.7 Orthologs



Species	Target	IC50 (μM)	
Human	NaV1.7	0.16[3][4][5]	
Mouse	NaV1.7	Comparable to Human[3][4]	
Dog	NaV1.7	Comparable to Human[3][4]	
Cynomolgus Monkey	NaV1.7	Comparable to Human[3][4]	
Rat	NaV1.7	Reduced Activity[3][4]	

Table 2: Selectivity Profile of AM-2099 Against Other Human NaV Isoforms

Isoform	Selectivity Fold (vs. hNaV1.7)	
NaV1.1	Lower Selectivity[3][4]	
NaV1.2	Lower Selectivity[3][4]	
NaV1.3	>100-fold[3][4]	
NaV1.4	>100-fold[3][4]	
NaV1.5	>100-fold[3][4]	
NaV1.6	Lower Selectivity[3][4]	
NaV1.8	>100-fold[3][4]	

Table 3: Off-Target Activity Profile of AM-2099

Target/Panel	Assay Type	Result	
hERG	Radioligand Binding	>30 µM (low affinity)[3][4]	
Kinase Panel (100 kinases)	Inhibition Assay (at 1 μM)	<50% Inhibition[3][4]	
CEREP Broad Panel	Various Assays (at 10 μM)	<50% Inhibition[3][4]	

Table 4: Pharmacokinetic Parameters of AM-2099



Species	Clearance	Volume of Distribution (Vdss)	Half-life (t1/2)
Rat	Low total clearance	Moderate	Moderate[3][4]
Dog	Very low clearance	Low	18 hours[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on available public information and are intended for reference only.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This method is used to determine the inhibitory activity of **AM-2099** on voltage-gated sodium channels.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV channel of interest (e.g., NaV1.7, NaV1.5).[4]
- Method: Whole-cell patch-clamp electrophysiology.
- Protocol:
 - Cells are cultured and prepared on glass coverslips for recording.
 - A glass micropipette filled with an appropriate internal solution is used to form a highresistance seal with the cell membrane.
 - The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
 - The cell membrane potential is clamped at a holding potential, typically around -125 mV, to ensure channels are in a resting state.[4]
 - A voltage step protocol is applied to elicit sodium currents, which are recorded using an amplifier and data acquisition system.



- AM-2099 is perfused at various concentrations onto the cell, and the resulting inhibition of the sodium current is measured.
- The concentration-response data is fitted to a Hill equation to determine the IC50 value.
 The measurement period is typically 3 to 5 minutes per concentration.[4]

In Vitro Off-Target Assay: hERG Binding

This assay assesses the potential for cardiovascular risk by measuring the compound's affinity for the hERG potassium channel.

- System: HEK293 cell membranes expressing the human ERG (hERG) channel.[4]
- · Method: Radioligand displacement assay.
- Protocol:
 - Cell membranes are incubated with a known radioligand for the hERG channel,
 [3H]dofetilide.[4]
 - AM-2099 is added at various concentrations to compete with the radioligand for binding sites.
 - The reaction is allowed to reach equilibrium (e.g., 90 minutes).[4]
 - The bound and unbound radioligand are separated by filtration.
 - The amount of bound radioactivity is quantified using a TopCount scintillation counter.[4]
 - The data is used to calculate the displacement and determine the binding affinity (Ki) or IC50 of AM-2099.

In Vivo Efficacy Model: Histamine-Induced Pruritus

This animal model evaluates the compound's ability to inhibit peripheral nerve signaling associated with itch, a sensory modality also involving NaV1.7.

Species: C57BL/6 male mice.[4]



- Method: Behavioral quantification of scratching.
- Protocol:
 - Animals are randomized into vehicle and treatment groups.
 - AM-2099 is administered orally (p.o.) at specified doses (e.g., 5, 20, 60 mg/kg).[4]
 - After a set pre-treatment time (e.g., 120 minutes), a pruritogenic agent, histamine, is administered via intradermal injection into the scruff of the neck.[4]
 - Immediately following injection, the animals are observed, and the number of scratching bouts directed at the injection site is counted for a defined period (e.g., 30 minutes).[4]
 - A dose-dependent reduction in scratching behavior compared to the vehicle-treated group indicates target engagement and efficacy.[3][4]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to **AM-2099**'s mechanism and evaluation.

NaV1.7 Signaling in Nociception

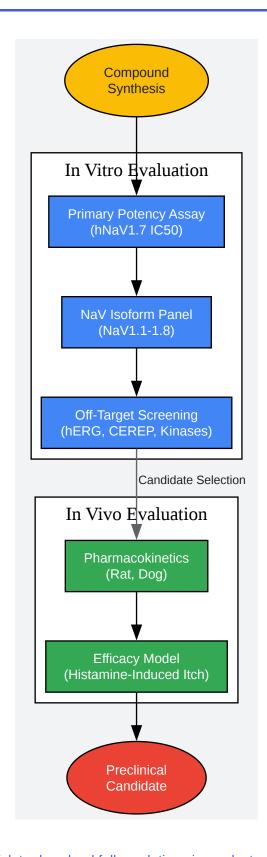


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Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of AM-2099.

Preclinical Evaluation Workflow for AM-2099



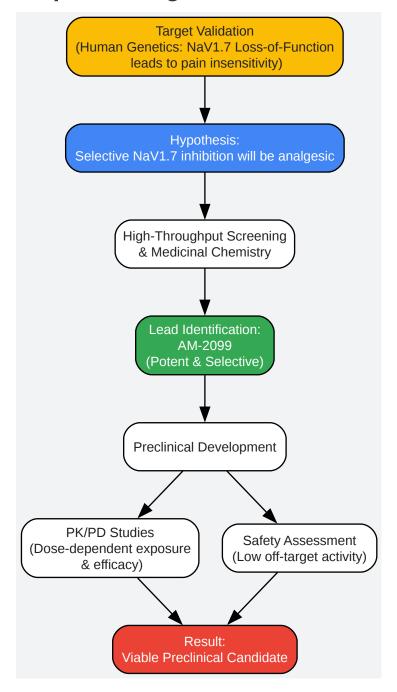


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Caption: A streamlined workflow for the preclinical assessment of a NaV1.7 inhibitor like **AM-2099**.



AM-2099 Development Logic



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Caption: Logical progression from target validation to the selection of **AM-2099** as a candidate.



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